molecular formula C15H20N2O B15155274 (3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B15155274
M. Wt: 244.33 g/mol
InChI Key: ASVRWOTWVIQPRO-AWEZNQCLSA-N
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Description

(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl group or the tetrahydroisoquinoline ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar tetrahydroisoquinoline core but differs in the substituents attached to the ring.

    Pyrrolopyrazine derivatives: Contain a similar nitrogen-containing heterocyclic structure but with different ring systems.

Uniqueness

(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of a cyclopentyl group and a carboxamide group attached to the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(3S)-N-cyclopentyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C15H20N2O/c18-15(17-13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-16-14/h1-2,5-6,13-14,16H,3-4,7-10H2,(H,17,18)/t14-/m0/s1

InChI Key

ASVRWOTWVIQPRO-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)[C@@H]2CC3=CC=CC=C3CN2

Canonical SMILES

C1CCC(C1)NC(=O)C2CC3=CC=CC=C3CN2

Origin of Product

United States

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